molecular formula C27H26N4O2 B6098342 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol

Cat. No.: B6098342
M. Wt: 438.5 g/mol
InChI Key: WYIGXMWSNDTVFP-USHMODERSA-N
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Description

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol is a synthetic organic compound that belongs to the class of polyphenols This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with phenyl groups and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Hydrazinylidene Moiety: This step involves the reaction of hydrazine derivatives with the pyrimidine intermediate.

    Final Coupling: The final step involves coupling the hydrazinylidene intermediate with 5-propoxyphenol under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol involves its interaction with molecular targets such as Aurora kinase A. The compound inhibits the activity of this kinase, leading to reduced phosphorylation of key proteins involved in cell cycle progression . This results in cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol is unique due to its specific hydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit Aurora kinase A and induce apoptosis in cancer cells makes it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-3-16-33-23-15-14-22(26(32)17-23)19-28-31(2)27-29-24(20-10-6-4-7-11-20)18-25(30-27)21-12-8-5-9-13-21/h4-15,17-19,32H,3,16H2,1-2H3/b28-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIGXMWSNDTVFP-USHMODERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NN(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N\N(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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